molecular formula C5H9NO2S B13815666 4-Hydroxy-3,5-dimethyl-1,3-thiazolidin-2-one

4-Hydroxy-3,5-dimethyl-1,3-thiazolidin-2-one

Cat. No.: B13815666
M. Wt: 147.20 g/mol
InChI Key: ARHGJXNEMMBPRN-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5-dimethyl-1,3-thiazolidin-2-one is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3,5-dimethyl-1,3-thiazolidin-2-one typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3,5-dimethyl-1,3-thiazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,5-dimethyl-1,3-thiazolidin-2-one involves its interaction with various molecular targets and pathways. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors to exert its biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-3,5-dimethyl-1,3-thiazolidin-2-one stands out due to its unique combination of biological activities and its potential for diverse applications in medicinal chemistry and industry. Its ability to undergo various chemical reactions and its pharmacological properties make it a highly valuable compound for research and development .

Properties

Molecular Formula

C5H9NO2S

Molecular Weight

147.20 g/mol

IUPAC Name

4-hydroxy-3,5-dimethyl-1,3-thiazolidin-2-one

InChI

InChI=1S/C5H9NO2S/c1-3-4(7)6(2)5(8)9-3/h3-4,7H,1-2H3

InChI Key

ARHGJXNEMMBPRN-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(C(=O)S1)C)O

Origin of Product

United States

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